3-(3-Methyl-5-isoxazolyl)-4(3H)-quinazolinone
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Overview
Description
3-(3-Methyl-5-isoxazolyl)-4(3H)-quinazolinone is a heterocyclic compound that features both an isoxazole and a quinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-5-isoxazolyl)-4(3H)-quinazolinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-5-isoxazolecarboxylic acid with anthranilic acid derivatives in the presence of dehydrating agents .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-5-isoxazolyl)-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazolinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives.
Scientific Research Applications
3-(3-Methyl-5-isoxazolyl)-4(3H)-quinazolinone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-5-isoxazolyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methyl-5-isoxazolyl)alanine
- 3-(3-Methyl-5-isoxazolyl)benzoic acid
- N-(5-Methyl-3-isoxazolyl)benzamide
Uniqueness
3-(3-Methyl-5-isoxazolyl)-4(3H)-quinazolinone is unique due to its dual isoxazole and quinazolinone structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
86134-18-1 |
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Molecular Formula |
C12H9N3O2 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
3-(3-methyl-1,2-oxazol-5-yl)quinazolin-4-one |
InChI |
InChI=1S/C12H9N3O2/c1-8-6-11(17-14-8)15-7-13-10-5-3-2-4-9(10)12(15)16/h2-7H,1H3 |
InChI Key |
LTRHQEBFWROVEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)N2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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